3-methyl-N-[phenyl(pyridin-3-yl)methyl]benzamide
Overview
Description
3-methyl-N-[phenyl(pyridin-3-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group substituted with a phenyl and pyridin-3-yl group
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-[phenyl(pyridin-3-yl)methyl]benzamide is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .
Mode of Action
This compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. For instance, it can lead to a decrease in the proliferation of cancer cells, as tyrosine kinases often play a role in cell growth and proliferation . .
Result of Action
The inhibition of tyrosine kinases by this compound can lead to a decrease in the proliferation of cancer cells . This suggests that the compound may have potential therapeutic applications in the treatment of diseases such as leukemia .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as Imatinib, bind to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .
Cellular Effects
It is worth noting that similar compounds have shown potent efficacy in treating chronic myelogenic leukemia .
Molecular Mechanism
Similar compounds like Imatinib have been found to inhibit the activity of tyrosine kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[phenyl(pyridin-3-yl)methyl]benzamide typically involves the reaction of 3-methylbenzoic acid with phenyl(pyridin-3-yl)methanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[phenyl(pyridin-3-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-methyl-N-[phenyl(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar structure and function to imatinib.
Flumatinib: A novel tyrosine kinase inhibitor currently in clinical trials.
Uniqueness
3-methyl-N-[phenyl(pyridin-3-yl)methyl]benzamide is unique due to its specific substitution pattern on the benzamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
3-methyl-N-[phenyl(pyridin-3-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15-7-5-10-17(13-15)20(23)22-19(16-8-3-2-4-9-16)18-11-6-12-21-14-18/h2-14,19H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXKMJAAJVVOTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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